molecular formula C18H27BrN2O2 B247010 4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol

4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol

Cat. No.: B247010
M. Wt: 383.3 g/mol
InChI Key: JSYFTNHIHRBLSW-UHFFFAOYSA-N
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Description

4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol is an organic compound that features a bromine atom, a phenol group, and a morpholine-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol typically involves the bromination of 2,6-dimethylphenol in the presence of glacial acetic acid at a controlled temperature of 15°C . This reaction yields 4-bromo-2,6-dimethylphenol, which can then be further modified to introduce the morpholine and piperidine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by subsequent reactions to attach the morpholine and piperidine moieties. These processes are typically carried out in well-controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the morpholine and piperidine moieties.

Common Reagents and Conditions

    Bromination: Bromine in glacial acetic acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various derivatives depending on the substituent introduced.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Modified morpholine and piperidine derivatives.

Scientific Research Applications

4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group play crucial roles in its reactivity, allowing it to interact with enzymes and other biomolecules. The morpholine and piperidine moieties contribute to its overall stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol is unique due to its combination of bromine, phenol, morpholine, and piperidine groups

Properties

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

4-bromo-2-[[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl]phenol

InChI

InChI=1S/C18H27BrN2O2/c1-13-10-21(11-14(2)23-13)17-5-7-20(8-6-17)12-15-9-16(19)3-4-18(15)22/h3-4,9,13-14,17,22H,5-8,10-12H2,1-2H3

InChI Key

JSYFTNHIHRBLSW-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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